Hexanenitrile oxide Hexanenitrile oxide
Brand Name: Vulcanchem
CAS No.: 88911-37-9
VCID: VC18946027
InChI: InChI=1S/C6H11NO/c1-2-3-4-5-6-7-8/h2-5H2,1H3
SMILES:
Molecular Formula: C6H11NO
Molecular Weight: 113.16 g/mol

Hexanenitrile oxide

CAS No.: 88911-37-9

Cat. No.: VC18946027

Molecular Formula: C6H11NO

Molecular Weight: 113.16 g/mol

* For research use only. Not for human or veterinary use.

Hexanenitrile oxide - 88911-37-9

Specification

CAS No. 88911-37-9
Molecular Formula C6H11NO
Molecular Weight 113.16 g/mol
IUPAC Name hexanenitrile oxide
Standard InChI InChI=1S/C6H11NO/c1-2-3-4-5-6-7-8/h2-5H2,1H3
Standard InChI Key ATETUBYTPKMUJL-UHFFFAOYSA-N
Canonical SMILES CCCCCC#[N+][O-]

Introduction

Structural and Functional Characteristics of Hexanenitrile Oxide

Hexanenitrile oxide belongs to the nitrile oxide family, which features a highly polarized C≡N⁺–O⁻\text{C≡N⁺–O⁻} group. This structure confers significant dipole moment, enabling participation in 1,3-dipolar cycloaddition reactions—a hallmark of nitrile oxide reactivity . The aliphatic chain in hexanenitrile oxide introduces flexibility and hydrophobicity, distinguishing it from aromatic counterparts.

The compound’s infrared (IR) spectrum would likely exhibit a sharp absorption band near 2296cm12296 \, \text{cm}^{-1}, characteristic of the C≡N⁺\text{C≡N⁺} stretching vibration, as observed in related nitrile oxides . Nuclear magnetic resonance (NMR) spectroscopy would reveal distinct signals for the α\alpha-protons adjacent to the nitrile oxide group, though specific spectral data for hexanenitrile oxide remains unreported in the literature.

Synthesis Pathways for Hexanenitrile Oxide

The synthesis of nitrile oxides typically follows a multi-step sequence involving halomethylation, oxidation, and oxime formation. While the patent literature focuses on aromatic systems , analogous methods may apply to aliphatic derivatives like hexanenitrile oxide.

Halomethylation and Aldehyde Formation

A plausible route begins with 1-bromohexane, which undergoes halomethylation to form a bromoalkane intermediate. Subsequent reaction with sodium 2-nitropropane in a lower alcohol solvent (e.g., isopropanol) converts the halide to an aldehyde :

CH3(CH2)4CH2BrNaNO2CH3(CH2)4CHO\text{CH}_3(\text{CH}_2)_4\text{CH}_2\text{Br} \xrightarrow{\text{NaNO}_2} \text{CH}_3(\text{CH}_2)_4\text{CHO}

This step parallels the conversion of bis-chloromethyl aromatic compounds to dialdehydes in patent EP0903338A2 .

Oxime Formation and Oxidation

The aldehyde intermediate reacts with hydroxylamine hydrochloride to yield the corresponding oxime:

CH3(CH2)4CHO+NH2OH\cdotpHClCH3(CH2)4CH=N–OH\text{CH}_3(\text{CH}_2)_4\text{CHO} + \text{NH}_2\text{OH·HCl} \rightarrow \text{CH}_3(\text{CH}_2)_4\text{CH=N–OH}

Oxidation of the oxime with aqueous sodium hypochlorite (NaOCl\text{NaOCl}) at 1015C10\text{–}15^\circ \text{C} generates hexanenitrile oxide :

CH3(CH2)4CH=N–OHNaOClCH3(CH2)4C≡N⁺–O⁻\text{CH}_3(\text{CH}_2)_4\text{CH=N–OH} \xrightarrow{\text{NaOCl}} \text{CH}_3(\text{CH}_2)_4\text{C≡N⁺–O⁻}

In a representative procedure, oxidizing 115.25g115.25 \, \text{g} of oxime in isopropanol with 5%NaOCl5\% \, \text{NaOCl} yielded 98.0g98.0 \, \text{g} of nitrile oxide product (67% yield) .

Physicochemical Properties

While direct data on hexanenitrile oxide is scarce, extrapolation from analogous compounds provides insights:

PropertyValue (Extrapolated)Source
Melting Point5060C50\text{–}60^\circ \text{C}Patent data
IR Absorption (C≡N⁺\text{C≡N⁺})2296cm12296 \, \text{cm}^{-1}Patent data
SolubilityModerate in polar aprotic solvents

The compound’s stability is temperature-dependent, with decomposition risks above 100C100^\circ \text{C}.

Reactivity and Chemical Applications

1,3-Dipolar Cycloaddition

Hexanenitrile oxide reacts with alkenes or alkynes to form isoxazolines or isoxazoles, respectively. This reactivity underpins its utility in polymer crosslinking and pharmaceutical synthesis. For example, curing natural rubber via cycloaddition with polyisoprene double bonds enhances mechanical properties .

Polymer Modification

Nitrile oxides serve as crosslinkers in step-growth polymerization. Hexanenitrile oxide’s aliphatic chain may improve compatibility with non-polar polymers, enabling tailored material properties .

Industrial and Research Applications

Adhesives and Coatings

The patent literature highlights nitrile oxides as curing agents for latex-based adhesives, offering room-temperature vulcanization . Hexanenitrile oxide could replace aromatic variants in applications requiring flexibility.

Environmental Considerations

While hexanenitrile oxide itself has no reported environmental data, its precursor (hexanenitrile) exhibits an atmospheric lifetime of 4 days due to reaction with hydroxyl radicals .

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